molecular formula C16H18N2O2 B13827072 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea

1-Methoxy-1-(4-methylbenzyl)-3-phenylurea

Cat. No.: B13827072
M. Wt: 270.33 g/mol
InChI Key: VWXRTKFZIHBAOB-UHFFFAOYSA-N
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Description

1-Methoxy-1-(4-methylbenzyl)-3-phenylurea is an organic compound characterized by its unique structure, which includes a methoxy group, a methylbenzyl group, and a phenylurea moiety

Preparation Methods

The synthesis of 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxy-4-methylbenzylamine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography.

Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. These methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

1-Methoxy-1-(4-methylbenzyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methoxy-1-(4-methylbenzyl)-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparison with Similar Compounds

1-Methoxy-1-(4-methylbenzyl)-3-phenylurea can be compared with similar compounds such as:

    1-Methoxy-4-methylbenzene: This compound shares the methoxy and methylbenzene moieties but lacks the phenylurea group. It is used as a solvent and intermediate in organic synthesis.

    Phenylurea: This compound contains the phenylurea moiety but lacks the methoxy and methylbenzyl groups. It is used as a herbicide and in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-methoxy-1-[(4-methylphenyl)methyl]-3-phenylurea

InChI

InChI=1S/C16H18N2O2/c1-13-8-10-14(11-9-13)12-18(20-2)16(19)17-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19)

InChI Key

VWXRTKFZIHBAOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C(=O)NC2=CC=CC=C2)OC

Origin of Product

United States

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